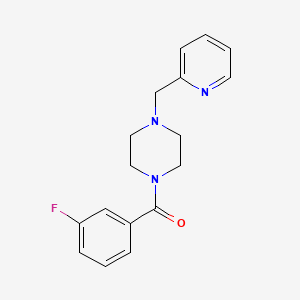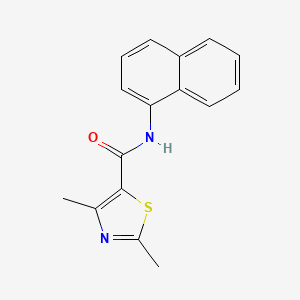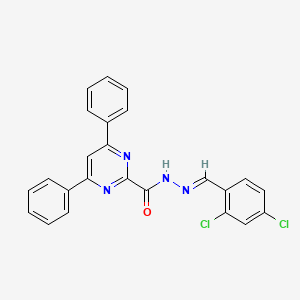![molecular formula C18H30N4O2 B5543710 1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves intricate steps, typically starting from basic building blocks to form more complex structures. For example, the synthesis of enaminones and their analogues, as demonstrated by Balderson et al. (2007), involves bifurcated intra- and intermolecular hydrogen bonding, indicating a potential starting point for related compounds (Balderson et al., 2007). Additionally, synthesis pathways often incorporate reactions with dimethylamino components, as seen in the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene (Roman, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the specified chemical reveals critical information about its geometry and electronic configuration. For instance, studies on pyrazole derivatives indicate nonplanar molecular structures with various weak intermolecular interactions stabilizing the crystal structures (Bustos et al., 2015). Such insights are vital for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structural features often include cyclization and acetylation, leading to the formation of novel structures with distinct chemical properties (Thirunarayanan & Sekar, 2016). These reactions are crucial for diversifying the chemical library and exploring potential biological activities.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. For instance, the study of hydrogen-bonding patterns in enaminones provides insights into the factors affecting their physical state and stability (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are directly related to the functional groups present in the molecule. The synthesis and reactivity of pyrazole derivatives, for instance, showcase how specific substituents influence the compound's behavior in chemical reactions (Bustos et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
A study investigated compounds similar to the one for their potential antimicrobial and anticancer activities. The study synthesized a series of compounds, including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which demonstrated significant antimicrobial and anticancer properties. Specifically, certain compounds were found to be effective against HCT 116 cancer cell lines, showcasing their potential in cancer therapy (Verma et al., 2015).
Chemosensory Applications
Another research focused on the development of fluorescent organic nanoparticles (FONPs) from compounds including 3-((E)-(3-(dimethylamino) propylimino)methyl)-4H-chromen-4-one. These FONPs were used for chemosensory applications, particularly in detecting Al3+ in aqueous medium and acidic soil. The study highlights the compound's utility in environmental monitoring and analysis (Kaur et al., 2014).
Heterocyclic Compound Synthesis
Research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, demonstrated its usefulness in synthesizing a variety of heterocyclic compounds. These synthesized compounds have applications in developing new pharmaceuticals and materials with unique properties (Roman, 2013).
Corrosion Inhibition
A study synthesized aza-pseudopeptides, including 2-(2-(5-(4-(dimethylamino) phenyl)-4,5-dihydro-1H-pyrazol- 1-yl)-2-oxoethyl) isoindoline-1,3-dione, to test their efficacy as corrosion inhibitors for mild steel in acidic environments. This research indicates the compound's potential in industrial applications, particularly in corrosion protection (Chadli et al., 2017).
Propiedades
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-[(3S)-3-(dimethylamino)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13-18(15(3)23)14(2)22(19-13)11-9-17(24)21-10-7-6-8-16(12-21)20(4)5/h16H,6-12H2,1-5H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCFDZUTBLTIZ-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCCCC(C2)N(C)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)N2CCCC[C@@H](C2)N(C)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)




![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)